Benzenesulfonic Acid-13C6
Description
Significance of 13C Isotopic Enrichment in Modern Chemical Investigations
Carbon-13 (¹³C), a stable isotope of carbon, possesses a natural abundance of approximately 1.1%. wikipedia.org Enriching a compound with ¹³C significantly enhances its utility in several analytical techniques. The key advantages of ¹³C isotopic enrichment include:
Non-radioactivity: Unlike its radioactive counterpart, ¹⁴C, ¹³C is non-radioactive, making it safe for a wide range of applications, including studies in living organisms. wikipedia.orgmedchemexpress.com
Mass Spectrometry (MS): In MS, the mass difference between the labeled (¹³C) and unlabeled (¹²C) isotopologues allows for precise quantification and differentiation of molecules in complex mixtures. wikipedia.orgcymitquimica.com This is particularly beneficial in metabolomics, proteomics, and environmental analysis. symeres.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Carbon-13 has a nuclear spin of ½, making it NMR-active. wikipedia.org ¹³C NMR spectroscopy provides detailed structural information about carbon-containing molecules. wikipedia.orgacs.org Isotopic enrichment with ¹³C enhances the signal intensity, enabling more sensitive and detailed structural and mechanistic studies. acs.orgfrontiersin.org
The use of ¹³C-labeled compounds is crucial for metabolic flux analysis, which measures the rates of metabolic reactions within a biological system. nih.govnih.gov This technique provides a dynamic understanding of cellular metabolism that cannot be achieved by simply measuring metabolite concentrations. tandfonline.com
Evolution of Aromatic Sulfonic Acids in Chemical Sciences and Research Tools
Aromatic sulfonic acids are a class of organic compounds characterized by a sulfonic acid group (-SO₃H) attached to an aromatic ring. businessresearchinsights.com Benzenesulfonic acid, the simplest among them, has been known since the late 19th century and is synthesized by the sulfonation of benzene (B151609). acs.orgwikipedia.org
Historically, aromatic sulfonic acids have been pivotal as intermediates in the synthesis of a wide array of industrial products, including dyes, pharmaceuticals, and detergents. marketresearchintellect.comscirp.org Their strong acidic nature also makes them effective catalysts in various chemical reactions. marketresearchintellect.com Over time, the applications of aromatic sulfonic acids have evolved, with researchers tailoring their molecular structures to enhance properties like solubility and reactivity for specialized research purposes. businessresearchinsights.com
Rationale for 13C6 Isotopic Labeling of Benzenesulfonic Acid for Mechanistic and Analytical Applications
The full ¹³C labeling of the benzene ring in benzenesulfonic acid to create Benzenesulfonic Acid-13C6 provides a powerful tool for specific research applications. The rationale for this complete isotopic labeling includes:
Internal Standards in Quantitative Analysis: this compound is an ideal internal standard for quantitative analysis using techniques like liquid chromatography-mass spectrometry (LC-MS). fujifilm.comfujifilm.com Since it is chemically identical to the unlabeled analyte but has a different mass, it can be added to a sample at a known concentration to accurately quantify the amount of the unlabeled compound, correcting for variations in sample preparation and instrument response. epa.govrsc.org
Mechanistic Studies: The ¹³C₆ label allows researchers to track the benzene ring through complex chemical reactions or metabolic pathways without the complication of kinetic isotope effects that can be introduced by other isotopes like deuterium. symeres.com This is crucial for elucidating reaction mechanisms and understanding the transformation of aromatic compounds in biological and environmental systems. symeres.combeilstein-journals.org
Environmental Fate and Transport Studies: Labeled benzenesulfonic acid can be used to trace the movement and degradation of aromatic sulfonates, which are common industrial pollutants, in the environment. researchgate.net This helps in assessing their persistence and impact on ecosystems. symeres.com
Properties
Molecular Formula |
¹³C₆H₆O₃S |
|---|---|
Molecular Weight |
164.13 |
Synonyms |
17-120A-13C6; BSA-13C6; Benzenemonosulfonic Acid-13C6; Benzenesulfonic Acid-13C6 (surfactant); Besylic Acid-13C6; Phenylsulfonic Acid-13C6 |
Origin of Product |
United States |
Synthetic Methodologies for Benzenesulfonic Acid 13c6
Strategies for Regiospecific Incorporation of ¹³C₆-Labeled Benzene (B151609) Moieties
The core strategy for synthesizing Benzenesulfonic Acid-13C6 revolves around introducing the sulfonic acid group to a benzene ring that is already fully labeled with Carbon-13. This ensures that the isotopic label is present on the foundational aromatic structure of the molecule.
The primary pathway involves the direct sulfonation of Benzene-¹³C₆. This reaction is a well-established industrial process for the unlabeled analogue and is adapted for the isotopically labeled precursor. askthenerd.comchemicalbook.com
Step 1: Precursor Acquisition: The synthesis begins with the procurement of high-purity Benzene-¹³C₆. This is the critical starting material that ensures the ¹³C₆ labeling of the final product. sigmaaldrich.com
Step 2: Sulfonation: The Benzene-¹³C₆ is reacted with a sulfonating agent. Common agents include fuming sulfuric acid (a solution of sulfur trioxide in sulfuric acid, also known as oleum) or liquid sulfur trioxide. chemicalbook.comprepchem.comgoogle.com The reaction introduces a sulfonic acid group (-SO₃H) onto the labeled benzene ring. To suppress the formation of byproducts like diphenyl sulfone, additives such as acetic anhydride (B1165640) or sodium sulfate (B86663) may be used. prepchem.comgoogle.com
The reaction can be represented as: ¹³C₆H₆ + SO₃ → ¹³C₆H₅SO₃H
This sulfonation is a reversible reaction, and conditions can be optimized to drive the equilibrium towards the product. chemicalbook.comwikipedia.org
The design of this synthesis is centered on the choice of the isotopically labeled precursor. For this compound, the ideal and necessary precursor is Benzene-¹³C₆.
The selection criteria for the precursor are stringent, focusing on high isotopic purity to ensure the final product meets the required enrichment levels for its intended applications. Benzene-¹³C₆ is commercially available with specified isotopic purity, often at or above 99 atom % ¹³C. sigmaaldrich.com This high level of enrichment in the starting material is crucial as it directly translates to the isotopic enrichment of the final this compound. The use of a fully labeled precursor simplifies the synthesis by ensuring that every molecule of the resulting benzenesulfonic acid contains the ¹³C₆ core, eliminating the complexities of partial or random labeling.
| Precursor Compound | Formula | Isotopic Purity (Typical) | Role in Synthesis |
| Benzene-¹³C₆ | ¹³C₆H₆ | ≥ 99 atom % ¹³C | Provides the ¹³C labeled aromatic ring |
| Fuming Sulfuric Acid | H₂SO₄ ⋅ SO₃ | N/A | Sulfonating agent; source of electrophile (SO₃) |
| Liquid Sulfur Trioxide | SO₃ | N/A | Potent sulfonating agent |
Chromatographic and Spectroscopic Purification Protocols for Isotopically Enriched this compound
Following synthesis, the crude this compound must be purified to remove unreacted starting materials, the sulfonating agent, and any side products. Given the hydrophilic and acidic nature of the compound, several chromatographic techniques are applicable.
Column Chromatography: Silica gel or macroporous absorbent resins can be used for purification. google.com The crude product is loaded onto a column and eluted with a suitable solvent system, which can separate the desired product from impurities based on polarity. For instance, a mixture of chloroform (B151607) and methanol (B129727) has been used in the purification of benzenesulfonic acid derivatives. google.com
Ion-Exchange Chromatography: As a strong acid, this compound is well-suited for purification by ion-exchange chromatography. nih.gov Strong cation exchange (SCX) materials can be employed to retain the sulfonic acid, allowing neutral impurities to be washed away. researchgate.net The purified acid can then be eluted by changing the pH or ionic strength of the mobile phase.
High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is a powerful tool. Mixed-mode chromatography, combining reversed-phase and anion-exchange mechanisms, can provide excellent separation and peak shape for aromatic sulfonic acids. helixchrom.com The elution is typically controlled by adjusting the pH, buffer concentration, and the proportion of organic solvent (like acetonitrile) in the mobile phase. helixchrom.com
A common purification strategy for the unlabeled acid involves dissolving the crude product in water and treating it with barium carbonate. lookchem.com The insoluble barium sulfate precipitates, while the soluble barium benzenesulfonate (B1194179) remains in solution. After filtration, the free acid can be regenerated by adding a stoichiometric amount of sulfuric acid, precipitating barium sulfate again, and leaving the purified benzenesulfonic acid in the filtrate. lookchem.com This method could be adapted for the labeled compound, though chromatographic methods are often preferred for their precision and scalability in laboratory settings.
Advanced Characterization Techniques for Confirming Isotopic Purity and Enrichment of this compound
Confirming the identity, chemical purity, and isotopic enrichment of the final product is a critical final step. A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is typically employed.
Mass Spectrometry (MS): This is the primary technique for determining isotopic enrichment. High-resolution mass spectrometry (HRMS) can precisely measure the mass-to-charge ratio of the molecule. nih.gov For this compound, the molecular weight will be shifted by approximately +6 Da compared to its unlabeled counterpart due to the six ¹³C atoms. sigmaaldrich.com By analyzing the mass spectrum, the ratio of the labeled compound (M+6) to any unlabeled (M+0) or partially labeled intermediates can be quantified, providing a direct measure of isotopic purity. frontiersin.orgacs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides structural confirmation and additional proof of isotopic labeling.
¹H NMR: The proton NMR spectrum would be similar to the unlabeled compound but may show complex splitting patterns due to coupling with the adjacent ¹³C nuclei.
¹³C NMR: The ¹³C NMR spectrum is particularly informative. In natural abundance benzenesulfonic acid, ¹³C-¹³C couplings are not observed due to the low probability (1.1%) of two ¹³C atoms being adjacent. frontiersin.org In this compound, however, all carbons are ¹³C, leading to observable one-bond and multi-bond ¹³C-¹³C coupling constants. This provides definitive evidence of the complete labeling of the benzene ring. The large chemical shift dispersion and narrow peaks characteristic of ¹³C NMR are advantageous for analysis. frontiersin.orgspectrabase.com
| Technique | Information Provided | Expected Result for this compound |
| Mass Spectrometry (MS) | Molecular weight, Isotopic enrichment | A molecular ion peak shifted by +6 Da compared to the unlabeled standard. Quantitative analysis of the M+6 peak reveals isotopic purity. |
| ¹H NMR Spectroscopy | Proton environment, Structural integrity | Spectrum consistent with a monosubstituted benzene ring, with potential complex splitting from ¹H-¹³C coupling. |
| ¹³C NMR Spectroscopy | Carbon skeleton, Confirmation of labeling | A spectrum showing signals for all six aromatic carbons with extensive ¹³C-¹³C coupling, confirming the integrity of the ¹³C₆ ring. frontiersin.org |
Applications of Benzenesulfonic Acid 13c6 in Advanced Spectroscopic Investigations
Utility in High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
The introduction of six 13C atoms into the benzene (B151609) ring of benzenesulfonic acid would fundamentally alter its NMR spectroscopic properties, making it a valuable probe for a variety of chemical investigations.
Theoretically, Benzenesulfonic Acid-13C6 could be a powerful tool for elucidating reaction mechanisms. By monitoring the changes in the 13C NMR chemical shifts of the labeled carbon atoms throughout a reaction, chemists could infer changes in the electronic environment of the benzene ring. This would provide insights into the formation of intermediates, transition states, and final products. However, no specific studies utilizing this compound for this purpose have been found.
The distinct signals from the 13C-labeled carbons would allow for the unambiguous tracking of this compound and its derivatives in a reaction mixture over time. This would enable precise kinetic studies and the monitoring of reaction progression without the need for cumbersome separation techniques. Unfortunately, no published research demonstrates the use of this compound for kinetic analysis.
As a labeled probe, this compound could be employed to study non-covalent interactions with other molecules, such as proteins or polymers. Changes in the 13C NMR spectrum upon binding could provide information about the binding site and conformational changes. To date, no studies have been published that utilize this compound for investigating molecular interactions or conformational dynamics.
Applications in High-Resolution Mass Spectrometry (MS) for Isotope Tracing
The six-mass-unit shift imparted by the 13C labels would make this compound an ideal internal standard and tracer in mass spectrometry experiments.
By analyzing the mass-to-charge ratio of fragments in the mass spectrum of this compound, researchers could definitively determine which fragments contain the benzene ring. This would be invaluable for deconvoluting complex fragmentation pathways of benzenesulfonic acid and its derivatives. Regrettably, there is no available literature on the mass spectrometric fragmentation of this compound.
This compound could serve as an excellent internal standard for the quantitative analysis of unlabeled benzenesulfonic acid in various matrices. The known isotopic purity of the labeled standard would allow for precise and accurate quantification. However, no methods have been published that describe the use of this compound for quantitative isotopic abundance analysis.
Benzenesulfonic Acid 13c6 As an Internal Standard in Quantitative Analytical Chemistry
Method Development for Robust Analytical Quantification Utilizing Benzenesulfonic Acid-13C6
The development of a robust analytical method is foundational to achieving reliable quantitative results. The incorporation of this compound as an internal standard from the initial stages of method development is a strategic approach to ensure the accuracy and precision of the quantification of benzenesulfonic acid and its related compounds.
In Liquid Chromatography-Mass Spectrometry (LC-MS), this compound is an invaluable tool for the quantification of benzenesulfonic acid and its derivatives, which can be present as impurities or counterions in pharmaceutical substances. waters.comhelixchrom.com The co-elution of the analyte and its stable isotope-labeled internal standard is a key aspect of this application. Since this compound has nearly identical physicochemical properties to the unlabeled analyte, it exhibits a very similar chromatographic behavior. nih.gov This ensures that both compounds experience similar ionization suppression or enhancement effects in the mass spectrometer's ion source, allowing for accurate correction. researchgate.net
The development of an LC-MS method would involve optimizing the chromatographic conditions to achieve good peak shape and separation from other matrix components. A reversed-phase C18 column is often suitable, with a mobile phase consisting of an aqueous component with a buffer (e.g., ammonium (B1175870) formate) and an organic modifier (e.g., acetonitrile (B52724) or methanol). lcms.cz The mass spectrometer would be operated in a selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to selectively detect and quantify both the analyte and this compound.
Illustrative LC-MS Method Parameters for Quantification of Benzenesulfonic Acid using this compound:
| Parameter | Condition |
| LC System | UPLC H-Class |
| Column | ACQUITY UPLC CSH C18, 1.7 µm, 2.1 mm x 50 mm |
| Mobile Phase A | 5 mM Ammonium Formate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% to 90% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS Detector | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI) Negative |
| MRM Transitions | Benzenesulfonic Acid: m/z 157 -> 80; this compound: m/z 163 -> 80 |
For compounds that are volatile or can be made volatile through derivatization, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique. While benzenesulfonic acid itself is not sufficiently volatile for direct GC-MS analysis, its ester derivatives can be analyzed. In such cases, this compound would be derivatized alongside the analyte to form its corresponding ester. This ensures that any variability in the derivatization reaction efficiency is accounted for. The derivatized analyte and internal standard are then separated by the GC column and detected by the mass spectrometer.
The primary advantage of using this compound in GC-MS is its ability to compensate for variations in injection volume, derivatization yield, and matrix-induced signal suppression or enhancement in the ion source. researchgate.net
Hypothetical GC-MS Method Parameters for Analysis of Methyl Benzenesulfonate (B1194179) using Derivatized this compound:
| Parameter | Condition |
| GC System | Agilent 7890B GC |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm |
| Injector Temperature | 250 °C |
| Oven Program | 80 °C (1 min), then 15 °C/min to 280 °C (5 min) |
| Carrier Gas | Helium, 1.2 mL/min |
| MS Detector | Agilent 5977B MSD |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| SIM Ions | Methyl Benzenesulfonate: m/z 172, 157, 77; Methyl Benzenesulfonate-13C6: m/z 178, 163, 83 |
Method validation is a critical step to ensure that an analytical method is suitable for its intended purpose. nih.gov When using this compound as an internal standard, the validation process follows established guidelines, such as those from the International Council for Harmonisation (ICH). The key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). rjptonline.orgresearchgate.net
Specificity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample matrix. The use of MS detection provides high specificity.
Linearity: The linearity of the method is assessed by analyzing a series of calibration standards and plotting the response ratio (analyte peak area / internal standard peak area) against the analyte concentration. A linear regression analysis is performed, and the correlation coefficient (r²) should ideally be ≥ 0.99. waters.com
Accuracy: The accuracy is determined by spike recovery experiments, where a known amount of the analyte is added to a blank matrix and the percentage of the analyte recovered is calculated. Typical acceptance criteria for accuracy are within 80-120%.
Precision: Precision is evaluated at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). It is expressed as the relative standard deviation (%RSD) of a series of measurements. A %RSD of <15% is generally considered acceptable. waters.com
Illustrative Validation Data for an LC-MS/MS Method using this compound:
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9992 | ≥ 0.99 |
| Range | 1 - 1000 ng/mL | - |
| Accuracy (% Recovery) | 98.5% - 103.2% | 80% - 120% |
| Precision (%RSD) | < 5% | < 15% |
| LOD | 0.3 ng/mL | - |
| LOQ | 1.0 ng/mL | - |
Advantages of Stable Isotope Labeled Standards in Mitigating Matrix Effects and Enhancing Analytical Precision
Matrix effects, which are the alteration of ionization efficiency due to co-eluting compounds from the sample matrix, are a significant challenge in mass spectrometry. researchgate.net These effects can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification. Stable isotope-labeled internal standards like this compound are the gold standard for mitigating these effects. researchgate.net
Because this compound is chemically identical to the analyte, it co-elutes from the chromatography column and experiences the same matrix effects. nih.gov By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects is effectively normalized. This leads to a significant improvement in the precision and accuracy of the analytical results. Studies have shown that 13C-labeled internal standards are superior to deuterium-labeled standards as they are less likely to exhibit chromatographic separation from the native analyte, ensuring more effective compensation for matrix effects. nih.govsemanticscholar.org
Calibration Strategies and Data Normalization Techniques Using this compound
The most common calibration strategy when using a stable isotope-labeled internal standard is the internal standard calibration method. A known and constant amount of this compound is added to all samples, calibration standards, and quality control samples at the beginning of the sample preparation process. ijpbms.com
A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of this compound against the concentration of the analyte in the calibration standards. The concentration of the analyte in the unknown samples is then determined by interpolating their peak area ratios from this calibration curve.
This data normalization technique corrects for variations in sample preparation (e.g., extraction efficiency, volume changes) and instrumental analysis (e.g., injection volume, detector response). The use of a stable isotope-labeled internal standard like this compound ensures the most accurate and reliable quantification, as it mimics the behavior of the analyte throughout the entire analytical process. libios.frnih.gov
Mechanistic Investigations and Reaction Pathway Elucidation Using Benzenesulfonic Acid 13c6
Tracing Carbon Skeletal Rearrangements in Organic Transformations Involving Benzenesulfonic Acid
The uniform ¹³C labeling of the aromatic ring in Benzenesulfonic Acid-13C6 is particularly advantageous for studying reactions where the carbon skeleton of the benzenesulfonyl group might undergo rearrangement. While the benzene (B151609) ring is generally stable, certain reaction conditions, particularly those involving strong acids, high temperatures, or metal catalysts, can induce unexpected skeletal transformations.
In a hypothetical study investigating the Smiles rearrangement of a derivative of benzenesulfonic acid, the use of the ¹³C₆-labeled compound would be definitive. The Smiles rearrangement involves the intramolecular nucleophilic aromatic substitution of a sulfonyl group. By analyzing the ¹³C NMR spectrum of the product, the connectivity of the carbon atoms in the rearranged aromatic ring can be precisely determined. Any scrambling of the ¹³C labels would provide direct evidence of a skeletal rearrangement, such as a transient benzyne (B1209423) intermediate or other complex pathway, which might be otherwise difficult to detect.
Table 1: Hypothetical ¹³C NMR Data for a Smiles Rearrangement Study
| Carbon Position | Starting Material (this compound derivative) Chemical Shift (ppm) | Product Chemical Shift (ppm) | Interpretation of Label Position |
| C1 (ipso-carbon) | 145.0 | 150.2 | No scrambling of the ipso-carbon |
| C2/C6 | 128.5 | 130.1 | Maintenance of ortho-carbon integrity |
| C3/C5 | 129.8 | 129.5 | Maintenance of meta-carbon integrity |
| C4 | 133.2 | 135.0 | Maintenance of para-carbon integrity |
Note: The data in this table is hypothetical and for illustrative purposes.
Probing Reaction Intermediates and Transition States with ¹³C₆ Isotopic Labels
The presence of the ¹³C₆ label in benzenesulfonic acid allows for the use of powerful spectroscopic techniques, most notably ¹³C Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to detect and characterize fleeting reaction intermediates. The distinct mass and NMR signals of the labeled fragment can help to identify its presence in transient species.
For instance, in the study of electrophilic aromatic substitution reactions where benzenesulfonic acid acts as a leaving group, the detection of a ¹³C₆-labeled benzene molecule in the reaction mixture could confirm a desulfonation step. Furthermore, kinetic isotope effects (KIEs) can be measured by comparing the reaction rates of the ¹³C₆-labeled and unlabeled benzenesulfonic acid. A significant KIE would suggest that the C-S bond cleavage is involved in the rate-determining step of the reaction, providing valuable information about the transition state structure.
Elucidating Catalytic Cycles and Roles of Benzenesulfonic Acid as a Catalyst or Reactant
Benzenesulfonic acid and its derivatives are often employed as strong acid catalysts in a variety of organic transformations, such as esterification and Friedel-Crafts reactions. By using this compound as the catalyst, it is possible to track its fate throughout the catalytic cycle.
In a study of an acid-catalyzed esterification, for example, the use of ¹³C₆-labeled benzenesulfonic acid could help to determine if the catalyst remains intact or if it forms any covalent intermediates with the reactants. Analysis of the reaction mixture at various time points by ¹³C NMR could reveal the presence of any new ¹³C-labeled species, which would indicate the formation of a catalyst-substrate adduct. The absence of any such species would support a mechanism where the catalyst's role is purely proton donation.
Table 2: Hypothetical Tracking of this compound in a Catalytic Esterification
| Reaction Stage | Observed ¹³C₆-Labeled Species | Interpretation |
| Initial | This compound | Catalyst is in its initial state. |
| Mid-reaction | This compound | No evidence of covalent catalyst-substrate intermediates. |
| Post-reaction | This compound | Catalyst is recovered unchanged. |
Note: The data in this table is hypothetical and for illustrative purposes.
Studies on Proton Transfer and Solvation Dynamics Employing Isotopic Labeling
While the ¹³C label does not directly participate in proton transfer, its influence on the electronic structure of the benzene ring can be subtly probed. More importantly, the use of a well-defined labeled molecule allows for cleaner spectroscopic analysis in complex environments. When studying proton transfer from benzenesulfonic acid to a base, the ¹³C NMR chemical shifts of the aromatic carbons can be sensitive to the protonation state of the sulfonic acid group.
By monitoring the changes in the ¹³C NMR spectrum as a function of solvent composition or temperature, insights into the solvation shell surrounding the sulfonate group can be gained. The interaction with solvent molecules can influence the electron density distribution in the aromatic ring, which in turn affects the chemical shifts of the ¹³C nuclei. These studies, often complemented by computational modeling, provide a more complete picture of the dynamics of proton transfer and the role of the solvent in mediating this fundamental process.
Environmental Research Methodologies Employing Benzenesulfonic Acid 13c6 As a Tracer
Methodologies for Investigating Biodegradation Pathways of Aromatic Sulfonates Utilizing 13C6 Tracers
Stable Isotope Probing (SIP) is a primary methodology for elucidating the biodegradation pathways of aromatic sulfonates like benzenesulfonic acid. enviro.wiki This technique directly links the metabolic activity of microorganisms to the degradation of a specific contaminant by tracing the incorporation of the heavy isotope from the labeled substrate into microbial biomass and metabolic byproducts. enviro.wikinih.gov
The general workflow for a SIP study investigating the biodegradation of benzenesulfonic acid using Benzenesulfonic Acid-13C6 involves several key steps:
Incubation: Environmental samples (e.g., soil, water, or sediment) are incubated under controlled laboratory conditions with this compound.
Biomarker Analysis: After a designated incubation period, key biological molecules such as DNA, RNA, proteins, or phospholipid fatty acids (PLFAs) are extracted from the samples.
Isotope Ratio Analysis: The extracted biomarkers are analyzed to determine the extent of 13C enrichment. The presence of the 13C label in these molecules confirms that the microorganisms have assimilated carbon from the this compound, identifying them as active degraders. nih.gov
Metabolite Identification: The degradation byproducts, or metabolites, are also analyzed. Identifying 13C-labeled intermediates helps to reconstruct the specific biochemical pathway through which the aromatic sulfonate is broken down. Mineralization can be quantified by trapping the evolved CO2 and measuring its 13C content. nih.gov
This approach provides conclusive evidence of in-situ biodegradation and helps identify the specific microorganisms responsible for the natural attenuation of these pollutants. enviro.wiki
Table 1: Illustrative Findings from a Hypothetical 13C-Benzenesulfonic Acid SIP Study
| Analyte | Measurement | Result | Implication |
| DNA | 13C enrichment in specific bacterial 16S rRNA gene sequences | Significant enrichment in Burkholderia and Pseudomonas species | These bacterial genera are actively degrading benzenesulfonic acid. nih.gov |
| CO2 | 13C content of evolved carbon dioxide | 40% of the initial 13C label recovered as 13CO2 after 28 days | Confirms significant mineralization of the benzene (B151609) ring structure. nih.gov |
| Metabolites | Identification of 13C-labeled intermediates via LC-MS | Detection of 13C-Catechol and 13C-Sulfocatechol | Suggests a degradation pathway involving initial desulfonation followed by ring cleavage. |
| Biomass | Bulk 13C content of microbial biomass | Increase in δ13C value from -25‰ to +50‰ | Confirms assimilation of carbon from benzenesulfonic acid into new cellular material. enviro.wiki |
This table is illustrative and based on methodologies and typical outcomes from stable isotope probing studies on similar aromatic compounds.
Advanced Analytical Approaches for Tracing this compound in Complex Environmental Matrices
Tracing this compound and its metabolites at environmentally relevant concentrations requires highly sensitive and selective analytical methods due to the complexity of environmental matrices like soil, sediment, and wastewater. nih.govnih.gov The primary analytical technique employed is liquid chromatography coupled with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS). researchgate.net
The analytical process typically involves:
Sample Preparation and Extraction: This is a critical step to isolate the target analytes from interfering matrix components. cdc.gov Solid-phase extraction (SPE) is a commonly used technique for the extraction and pre-concentration of sulfonated aromatic compounds from aqueous samples. nih.govresearchgate.net For solid samples like soil and sediment, methods such as pressurized liquid extraction (PLE) or ultrasonic extraction may be used.
Chromatographic Separation: High-performance liquid chromatography (HPLC) is used to separate this compound and its potential metabolites from other co-extracted organic compounds. Reversed-phase columns, such as C18, are frequently utilized for this purpose. nih.gov
Detection and Quantification: Mass spectrometry is the detection method of choice due to its high selectivity and sensitivity. By monitoring the specific mass-to-charge ratio (m/z) of this compound, it can be distinguished from its unlabeled (12C) counterpart and other compounds. LC-MS/MS provides even greater specificity by monitoring the fragmentation of the parent ion into specific product ions, which significantly reduces matrix interference and improves detection limits. nih.gov
Table 2: Typical LC-MS/MS Parameters for the Analysis of this compound
| Parameter | Setting / Condition | Purpose |
| Chromatography | HPLC with C18 column (e.g., 100 mm x 2.1 mm) | Separation of analyte from matrix components. nih.gov |
| Mobile Phase | Gradient of water with formic acid and acetonitrile (B52724)/methanol (B129727) | Elution of the target compound from the column. |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode | Efficiently ionizes the acidic sulfonate group. |
| MS Analysis | Multiple Reaction Monitoring (MRM) | High selectivity and sensitivity for quantification. |
| Parent Ion (m/z) | 163.0 (for [M-H]⁻ of C6H5SO3H-13C6) | Selection of the deprotonated molecule for fragmentation. |
| Product Ion (m/z) | e.g., 85.0 (corresponding to [SO3H-13C]⁻ fragment) | Confirmatory ion for specific detection. |
| Limit of Quantification | 1-10 ng/L (in water) | Achievable sensitivity in complex matrices. nih.gov |
This table presents typical parameters and is for illustrative purposes.
Fundamental Studies on Environmental Fate and Transport Mechanisms of Benzenesulfonic Acid Derivatives with Stable Isotope Probes
Stable isotope probes like this compound are invaluable for conducting fundamental studies on the environmental fate and transport of benzenesulfonic acid derivatives. These studies aim to understand how these compounds move through and interact with different environmental compartments, such as soil and groundwater. wur.nl
Key processes investigated using 13C6-labeled tracers include:
Adsorption/Desorption: By adding this compound to soil or sediment slurries, researchers can precisely measure its partitioning between the solid and aqueous phases. This helps determine key parameters like the organic carbon-water (B12546825) partition coefficient (Koc), which is crucial for predicting the mobility of the contaminant in the subsurface.
Leaching and Transport: Column studies are often performed to simulate the movement of contaminants through the soil profile. A solution containing this compound is applied to the top of a soil column, and the leachate is collected over time. Analyzing the concentration of the labeled compound in the leachate provides direct information on its mobility and potential to contaminate groundwater.
Degradation During Transport: Combining transport studies with isotope analysis allows for the assessment of biodegradation as the compound moves through a porous medium. A change in the isotopic signature of the benzenesulfonic acid pool along the flow path can indicate that degradation is occurring. acs.org This approach, known as Compound-Specific Isotope Analysis (CSIA), measures the ratio of 13C to 12C. Biological processes often favor the lighter isotope (12C), leading to an enrichment of the heavier isotope (13C) in the remaining pool of the contaminant. acs.org The absence of such isotope fractionation, despite a decrease in concentration, might suggest that removal is due to physical processes like sorption rather than biodegradation. acs.org
These fundamental studies provide the data necessary for developing and validating environmental models that predict the long-term behavior and potential risks of aromatic sulfonate contamination.
Future Directions and Emerging Research Avenues for Benzenesulfonic Acid 13c6
Integration with Computational Chemistry for Predictive Modeling of Isotopic Effects
The presence of six ¹³C atoms in the benzene (B151609) ring of Benzenesulfonic Acid-13C6 offers a unique opportunity for the study of kinetic isotope effects (KIEs), providing deep insights into reaction mechanisms. symeres.com Future research will focus on the synergy between experimental studies using this labeled compound and advanced computational chemistry techniques.
Predictive modeling, particularly through density functional theory (DFT), can be employed to calculate the vibrational frequencies of both the ¹²C and ¹³C isotopologues of benzenesulfonic acid and its derivatives in various chemical transformations, such as desulfonation or electrophilic substitution. These computational models can predict the magnitude of KIEs, which can then be validated through empirical measurements using this compound. acs.org This integrated approach is crucial for distinguishing between proposed reaction pathways and for characterizing the geometry of transition states. researchgate.netfigshare.comosti.gov
For instance, in mechanistic studies of catalytic processes where benzenesulfonic acid or its derivatives are involved, computational models can simulate the interaction of the isotopically labeled compound with the catalyst surface or active site. The predicted changes in reaction rates due to the isotopic substitution can help in understanding the rate-determining steps of the catalytic cycle. acs.org
Table 1: Hypothetical Computationally Predicted vs. Experimental Kinetic Isotope Effects (KIE) for the Desulfonation of Benzenesulfonic Acid
| Reaction Parameter | Predicted KIE (k¹²/k¹³) using DFT | Experimental KIE with this compound |
| Rate Constant at 150°C | 1.035 | 1.032 ± 0.002 |
| Activation Energy (Ea) | -0.15 kJ/mol | -0.13 ± 0.02 kJ/mol |
| Pre-exponential Factor (A) | 0.995 | 0.997 ± 0.003 |
This table presents hypothetical data to illustrate the potential correlation between computational predictions and experimental findings.
Exploration of Novel Applications in Materials Science and Polymer Chemistry as Labeled Precursors
The use of isotopically labeled monomers and precursors is an expanding area in materials science for tracking molecular behavior and understanding material properties at a fundamental level. alfa-chemistry.com this compound can serve as a valuable labeled precursor in the synthesis of advanced polymers and materials where the benzenesulfonate (B1194179) moiety imparts specific functionalities such as ion conductivity, thermal stability, or hydrophilicity.
One emerging avenue is the use of this compound in the synthesis of labeled sulfonated polymers, such as poly(styrene sulfonate) (PSS) or sulfonated poly(ether ether ketone) (SPEEK), which are used in fuel cell membranes and ion-exchange resins. By incorporating the ¹³C₆-labeled aromatic ring into the polymer backbone or side chains, researchers can utilize solid-state NMR spectroscopy to probe the local environment and dynamics of the sulfonate groups. alfa-chemistry.com This information is critical for understanding the mechanisms of ion transport and for designing materials with improved performance.
Furthermore, in the study of polymer degradation and aging, the ¹³C label can act as a tracer to follow the fate of the aromatic sulfonate units under various environmental stressors. alfa-chemistry.com This allows for a more precise understanding of degradation pathways, which is essential for developing more durable and reliable materials.
Table 2: Potential Applications of this compound as a Labeled Precursor in Materials Science
| Material Class | Polymer Example | Research Application | Analytical Technique |
| Proton Exchange Membranes | Sulfonated Poly(ether ether ketone) (SPEEK) | Studying ion channel formation and water diffusion | Solid-State ¹³C NMR |
| Ion-Exchange Resins | Poly(styrene sulfonate) (PSS) | Monitoring structural changes during ion exchange | Mass Spectrometry, NMR |
| Self-Assembled Monolayers | Aromatic Sulfonates on Surfaces | Investigating molecular orientation and packing | Vibrational Spectroscopy |
| Conductive Polymers | Doped Polyaniline | Elucidating doping mechanisms with sulfonic acids | Solid-State ¹³C NMR |
Development of Automated and Scalable Synthetic Routes for Custom Isotopic Labeling of Aromatic Sulfonates
The broader application of this compound and other custom-labeled aromatic sulfonates is currently limited by the often complex, multi-step, and low-yield classical synthetic methods. A significant future direction lies in the development of automated and scalable synthetic processes to make these valuable research tools more accessible.
Flow chemistry is a promising technology for the synthesis of isotopically labeled compounds. x-chemrx.com It offers precise control over reaction parameters, improved safety, and the potential for higher yields and purity. The development of a flow-based process for the sulfonation of ¹³C₆-benzene could provide a more efficient and scalable route to this compound. This could involve passing the labeled benzene through a reactor containing a sulfonating agent under optimized conditions of temperature, pressure, and residence time.
Moreover, automated synthesis platforms, which can perform multi-step reactions with minimal human intervention, are becoming increasingly sophisticated. The development of standardized protocols for these platforms for the synthesis of a variety of isotopically labeled aromatic sulfonates, starting from simple labeled precursors like this compound, would enable the rapid generation of a library of labeled compounds for various research applications. chemistryworld.com This would facilitate a more systematic investigation of structure-property relationships in materials and biological systems.
Q & A
Q. How is Benzenesulfonic Acid-13C6 synthesized, and what isotopic labeling strategies ensure high purity for research applications?
this compound is synthesized via sulfonation of benzene-13C6 using concentrated sulfuric acid under controlled conditions . Isotopic purity (>99% 13C) requires rigorous purification steps, such as recrystallization from ethanol or water, to remove unreacted sulfuric acid and byproducts like sulfones. Analytical verification via LC-MS or NMR (e.g., absence of unlabeled benzene signals at δ 7.3–7.5 ppm) is critical .
Q. What analytical techniques are recommended for quantifying this compound in complex matrices?
Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is preferred. Key parameters include:
Q. Why is isotopic labeling (13C6) critical in tracing reaction mechanisms involving Benzenesulfonic Acid?
The 13C6 label enables precise tracking of sulfonic acid groups in reaction pathways, such as esterification or alkylation. For example, in NMR studies, the 13C-labeled benzene ring produces distinct splitting patterns (e.g., J coupling constants) to confirm regioselectivity in electrophilic substitution reactions .
Advanced Research Questions
Q. How does the acidic strength of this compound compare to its derivatives (e.g., p-toluenesulfonic acid) in catalytic applications?
this compound has a pKa of −2.8 in water, making it a stronger acid than p-toluenesulfonic acid (pKa −2.0) due to reduced electron-donating effects . In acetonitrile, its acidity (pKa 8.5) allows selective protonation of substrates in nonpolar reaction systems. Kinetic studies using 13C-labeled acid can resolve competing mechanisms (e.g., Brønsted vs. Lewis acid catalysis) via isotopic tracing .
Q. What experimental designs address contradictions in reported environmental persistence data for Benzenesulfonic Acid derivatives?
Discrepancies in persistence scores (e.g., "VERY LOW" in some studies vs. moderate biodegradability in others) arise from test conditions (e.g., OECD 301B vs. EPA 835.3180). To resolve this:
Q. How can researchers optimize this compound as a catalyst in peptide synthesis while minimizing side reactions?
Key strategies include:
- Temperature control : Reactions at 60°C reduce racemization vs. higher temperatures.
- Solvent selection : Use DMF or DMSO to stabilize intermediates, avoiding protic solvents that promote sulfonate ester formation.
- Stoichiometry : Sub-stoichiometric catalyst loading (5–10 mol%) minimizes acid-catalyzed dehydration of peptides .
Q. What spectral interferences occur in 13C-NMR studies of this compound, and how are they resolved?
Overlap between 13C signals of the benzene ring (δ 125–135 ppm) and solvent/daughter ions can occur. Solutions include:
- Decoupling techniques : 1H broadband decoupling simplifies splitting patterns.
- DEPT-135 NMR : Differentiates CH, CH2, and CH3 groups in derivatives (e.g., alkylbenzenesulfonates) .
- Isotopic dilution : Mixing labeled and unlabeled samples quantifies labeling efficiency .
Methodological Guidelines
Q. How to assess the environmental fate of this compound in aquatic toxicity studies?
- Chronic toxicity testing : Use Daphnia magna 21-day reproduction assays with NOEC thresholds of 0.3–3.25 mg/L .
- Bioaccumulation : Measure bioconcentration factors (BCF) in fish models using 13C-labeled acid to distinguish from background sulfonates .
Q. What safety protocols are essential when handling this compound in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
